molecular formula C10H7F5O3 B6292141 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester CAS No. 128426-85-7

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester

Cat. No.: B6292141
CAS No.: 128426-85-7
M. Wt: 270.15 g/mol
InChI Key: CEPLJQDPAZORNG-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester is a fluorinated aromatic ester with the molecular formula C₉H₇F₅O₃ (derived from its acid form, C₈H₃F₅O₃, by adding an ethyl group) . It is synthesized via a two-step process:

Esterification: 3-Hydroxy-2,4,5-trifluorobenzoic acid is refluxed with ethanol in the presence of H₂SO₄ to form the ethyl ester intermediate .

Etherification: The intermediate reacts with chlorodifluoromethane (CHClF₂) using NaH or Bu₄NBr as a catalyst to introduce the difluoromethoxy group, yielding the final product .

Key properties of the parent acid (3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid) include a molecular weight of 242.1 g/mol, density of 1.615 g/cm³, and a boiling point of 278.5°C . The ethyl ester derivative is critical in pharmaceutical intermediates, particularly for drugs targeting metabolic enzymes or fluorinated bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester typically involves the esterification of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Substitution: Reagents such as organometallic compounds or nucleophiles like amines can be used.

Major Products

    Hydrolysis: 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development due to its unique properties.

    Industry: Utilized in the development of advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related fluorinated esters (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Route Application
3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid ethyl ester C₉H₇F₅O₃ 258.1 (calculated) -COOEt, -OCF₂H, 3×F Esterification + etherification Pharmaceutical intermediates
2,4,5-Trifluorobenzoic acid ethyl ester C₉H₇F₃O₂ 204.15 -COOEt, 3×F Direct esterification of acid Research reagent
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate C₁₁H₈BrF₃O₃ 325.08 -COOEt, -Br, 3×F Bromination of precursor Agrochemical synthesis
2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester C₁₄H₁₂F₄O₄ 336.24 -COOEt, -C(O)C₆F₄H, -OEt Wittig or condensation reactions Polymer additives

Key Observations:

  • Substituent Effects : The difluoromethoxy group (-OCF₂H) in the target compound enhances electron-withdrawing properties compared to simple fluorine atoms or bromine in analogues. This increases stability under acidic conditions and influences reactivity in nucleophilic substitutions .
  • Synthesis Complexity : The target compound requires two steps (esterification + etherification), while simpler esters like 2,4,5-trifluorobenzoic acid ethyl ester are synthesized in one step . Brominated derivatives involve additional halogenation steps .
  • Applications : The difluoromethoxy group is prevalent in drug candidates (e.g., pantoprazole derivatives ), whereas brominated analogues are used in agrochemicals .

Physicochemical Properties

  • Boiling Point : The target ester’s boiling point (~278°C) is higher than 2,4,5-trifluorobenzoic acid ethyl ester (204.15 g/mol; likely lower bp) due to increased molecular weight and polarity from the difluoromethoxy group .
  • Solubility: Fluorinated esters generally exhibit low water solubility but high solubility in organic solvents (e.g., DMF, ethanol) .
  • Stability : The difluoromethoxy group resists hydrolysis better than methoxy (-OMe) or chloro (-Cl) substituents, making the compound suitable for prolonged storage .

Properties

IUPAC Name

ethyl 3-(difluoromethoxy)-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O3/c1-2-17-9(16)4-3-5(11)7(13)8(6(4)12)18-10(14)15/h3,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPLJQDPAZORNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)OC(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.76 g (0.044 moles) of a 60% w/w suspension of sodium hydride in mineral oil was added in small portions, whilst stirring and ice-cooling, to a solution of 8.83 g (0.04 moles) of ethyl 2,4,5-trifluoro-3-hydroxybenzoate [(XXIV), X=X'=F, R16 =C2H5O] [prepared as described in step (a) above] in 40 ml of dimethylformamide and, after the addition was complete, the mixture was stirred, whilst ice-cooling, for an additional 30 minutes. At the end of this time, the reaction mixture was transferred into a 200 ml stainless steel autoclave, and then 100 ml of dimethylformamide containing 28.0 g (0.32 moles) of chlorodifluoromethane were added thereto, and the mixture was stirred under pressure at 95°-100° C. for 5 hours. At the end of this time, the dimethylformamide was removed by distillation under reduced pressure, and water was added to the residue, which was extracted with toluene. The extract was washed with water and dried over anhydrous sodium sulfate, and then the solvent was removed by evaporation under reduced pressure. The residue was subjected to silica gel column chromatography, using toluene as the eluent, to give 4.85 g of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate as a colorless liquid.
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